

Spectroscopic Profile of Pyridine-3-azo-pdimethylaniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **Pyridine-3-azo-p-dimethylaniline**, an azo dye with potential applications in various scientific fields. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues. This guide is intended to serve as a valuable resource for researchers working with this and similar molecules, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

Introduction

Pyridine-3-azo-p-dimethylaniline is an aromatic azo compound characterized by a pyridine ring linked to a p-dimethylaminophenyl group through an azo bridge (-N=N-). Azo dyes are a significant class of organic compounds known for their vibrant colors and diverse applications, including as pH indicators, biological stains, and components in molecular devices. Understanding the spectroscopic signature of **Pyridine-3-azo-p-dimethylaniline** is crucial for its identification, purity assessment, and for elucidating its electronic and structural properties.

Synthesis and Experimental Protocols

The synthesis of **Pyridine-3-azo-p-dimethylaniline** can be achieved through a well-established chemical reaction known as diazotization followed by an azo coupling.[1][2]



Synthesis Protocol

The synthesis involves a two-step process:

- Diazotization of 3-Aminopyridine: 3-Aminopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C), to form the corresponding diazonium salt.
- Azo Coupling with N,N-Dimethylaniline: The freshly prepared 3-pyridinediazonium salt is then added to a solution of N,N-dimethylaniline in a suitable solvent. The coupling reaction occurs at the para-position of the N,N-dimethylaniline due to the activating effect of the dimethylamino group, yielding **Pyridine-3-azo-p-dimethylaniline**.

The final product is typically isolated and purified using standard laboratory techniques such as filtration, washing, and recrystallization.

Spectroscopic Analysis Protocols

Standard spectroscopic techniques are employed for the characterization of the synthesized compound:

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is typically dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
- UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer. The compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or cyclohexane) to a known concentration.

Spectroscopic Data

The following sections present the expected spectroscopic data for **Pyridine-3-azo-p-dimethylaniline**. These are based on the analysis of its constituent functional groups and comparison with structurally similar compounds.



NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of **Pyridine-3-azo-p-dimethylaniline** are summarized below. These predictions are based on the known spectral data of pyridine, N,N-dimethylaniline, and related azo compounds.[3][4][5]

Table 1: Predicted ¹H NMR Spectral Data for **Pyridine-3-azo-p-dimethylaniline**

| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity |
|-----------------------------------|-------------------------|---------------------|
| H-2' (Pyridine) | ~8.8 | Doublet |
| H-6' (Pyridine) | ~8.6 | Doublet |
| H-4' (Pyridine) | ~8.0 | Doublet of triplets |
| H-5' (Pyridine) | ~7.4 | Doublet of doublets |
| H-2, H-6 (Aniline) | ~7.8 | Doublet |
| H-3, H-5 (Aniline) | ~6.8 | Doublet |
| -N(CH ₃) ₂ | ~3.1 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for **Pyridine-3-azo-p-dimethylaniline**



| Carbon Designation | Chemical Shift (δ, ppm) |
|-----------------------|-------------------------|
| C-4 (Aniline) | ~153 |
| C-1 (Aniline) | ~144 |
| C-3' (Pyridine) | ~149 |
| C-2', C-6' (Pyridine) | ~150, ~148 |
| C-4' (Pyridine) | ~135 |
| C-2, C-6 (Aniline) | ~125 |
| C-5' (Pyridine) | ~124 |
| C-3, C-5 (Aniline) | ~111 |
| -N(CH₃)₂ | ~40 |

IR Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for the aromatic rings, the azo group, and the C-N bonds.

[6]

Table 3: Predicted IR Absorption Bands for Pyridine-3-azo-p-dimethylaniline

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|----------------|------------------------|
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1580 | C=C stretch | Aromatic (Pyridine) |
| 1520-1480 | C=C stretch | Aromatic (Aniline) |
| ~1450 | N=N stretch | Azo |
| ~1360 | C-N stretch | Aryl-N (Azo) |
| ~1230 | C-N stretch | Aryl-N (Dimethylamino) |



UV-Vis Spectroscopy

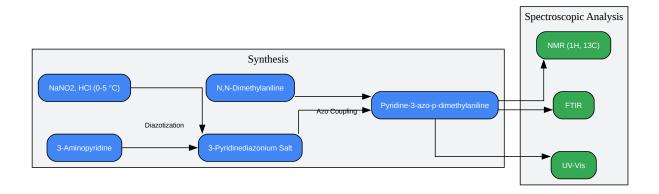
The UV-Vis spectrum reveals information about the electronic transitions within the molecule. Azo dyes are known for their characteristic absorption bands in the visible region, which are responsible for their color.[7][8]

Table 4: Predicted UV-Vis Absorption Maxima for Pyridine-3-azo-p-dimethylaniline

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M ⁻¹ cm ⁻¹) | Electronic Transition | Chromophore |
|--------------------------|--|---------------------------------|------------------------------------|
| ~270 | High | $\pi \to \pi$ | Phenyl and Pyridyl rings |
| ~420 | Moderate to High | $n \to \pi$ and $\pi \to \pi^*$ | Azo group and extended conjugation |

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of **Pyridine-3-azo-p-dimethylaniline**.





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Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data (NMR, IR, and UV-Vis) for **Pyridine-3-azo-p-dimethylaniline**, along with a plausible synthetic route and analytical protocols. While direct experimental data remains scarce, the presented information, derived from established chemical principles and data from analogous structures, offers a solid foundation for researchers and professionals in the fields of chemistry and drug development. This guide serves as a practical reference for the identification, characterization, and further investigation of this and related azo dye molecules.

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